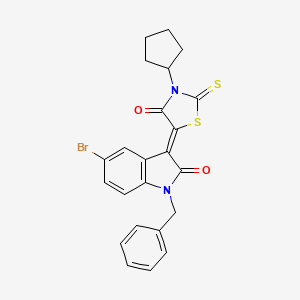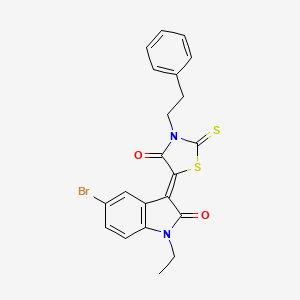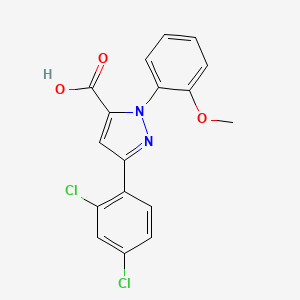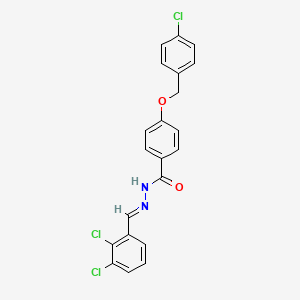![molecular formula C24H17ClF3N3O3S B12019226 Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate CAS No. 617697-46-8](/img/structure/B12019226.png)
Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with the molecular formula C24H17ClF3N3O3S. This compound is notable for its unique structure, which includes a pyridine ring substituted with a chlorophenyl group, a cyano group, and a trifluoromethyl group, as well as an ethyl ester and a benzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized by reacting 4-chlorobenzaldehyde with malononitrile and trifluoroacetic acid under reflux conditions.
Introduction of the sulfanyl group: The resulting pyridine derivative is then reacted with thiourea to introduce the sulfanyl group.
Acetylation: The sulfanyl-pyridine derivative is acetylated using acetic anhydride.
Formation of the benzoate ester: Finally, the acetylated product is reacted with ethyl 4-aminobenzoate to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
科学的研究の応用
Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, interfering with DNA replication and transcription.
Induction of apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
類似化合物との比較
Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[({[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate: This compound has a fluorophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
Ethyl 4-[({[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate:
Ethyl 4-[({[6-(4-methylphenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate: The methyl group may affect the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research applications.
特性
CAS番号 |
617697-46-8 |
|---|---|
分子式 |
C24H17ClF3N3O3S |
分子量 |
519.9 g/mol |
IUPAC名 |
ethyl 4-[[2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H17ClF3N3O3S/c1-2-34-23(33)15-5-9-17(10-6-15)30-21(32)13-35-22-18(12-29)19(24(26,27)28)11-20(31-22)14-3-7-16(25)8-4-14/h3-11H,2,13H2,1H3,(H,30,32) |
InChIキー |
XPNMJPCAEICDDJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019144.png)


![2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone](/img/structure/B12019159.png)

![[4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12019171.png)
![N-(2-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019178.png)


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12019197.png)


![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12019217.png)

